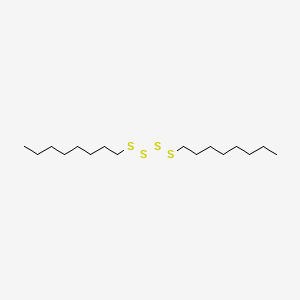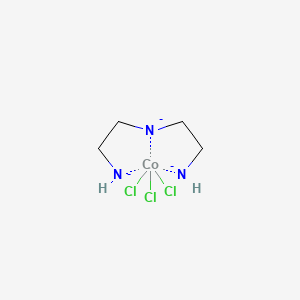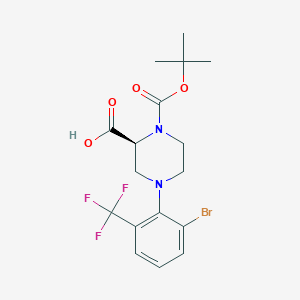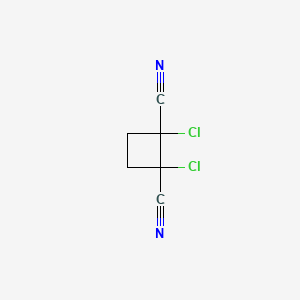
Tetrasulfide, dioctyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasulfide, dioctyl is an organosulfur compound with the chemical formula C16H34S4. It is a member of the polysulfide family, which are compounds containing chains of sulfur atoms. This compound is known for its unique chemical properties and applications in various fields, including industrial lubricants and antioxidants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrasulfide, dioctyl can be synthesized through the reaction of alkenes with sulfur at high temperatures. . The reaction conditions typically require elevated temperatures to facilitate the formation of the tetrasulfide structure.
Industrial Production Methods
In industrial settings, this compound is produced using similar sulfurization processes. The optimization of these processes is crucial to ensure the production of high-quality tetrasulfides that impart significant oxidation stability to hydrocarbon-based products .
Análisis De Reacciones Químicas
Types of Reactions
Tetrasulfide, dioctyl undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down the sulfur-sulfur bonds, leading to the formation of smaller sulfur-containing compounds.
Substitution: Tetrasulfides can participate in substitution reactions, where one or more sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as dicumyl peroxide and sulfinic acid . These reactions often require specific conditions, such as elevated temperatures or the presence of a photocatalyst, to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound include perthiyl radicals, which are stabilized sulfur-containing radicals . These radicals play a significant role in the compound’s antioxidant properties.
Aplicaciones Científicas De Investigación
Tetrasulfide, dioctyl has a wide range of scientific research applications, including:
Medicine: Research is ongoing to explore the potential medicinal applications of tetrasulfides, including their antioxidant properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of tetrasulfide, dioctyl involves its ability to undergo homolytic substitution, leading to the formation of perthiyl radicals . These radicals can trap chain-carrying peroxyl radicals, thereby stabilizing the oxidation process. The unique reactivity of tetrasulfides at elevated temperatures further enhances their antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
Disulfides: Compounds with two sulfur atoms in their structure.
Trisulfides: Compounds with three sulfur atoms in their structure.
Polysulfides: Compounds with varying numbers of sulfur atoms, typically more than four.
Uniqueness
Tetrasulfide, dioctyl is unique among polysulfides due to its higher reactivity and stability at elevated temperatures. This makes it a more effective antioxidant compared to disulfides and trisulfides . Additionally, the ability of tetrasulfides to form stabilized perthiyl radicals sets them apart from other sulfur-containing compounds.
Propiedades
Número CAS |
4115-50-8 |
|---|---|
Fórmula molecular |
C16H34S4 |
Peso molecular |
354.7 g/mol |
Nombre IUPAC |
1-(octyltetrasulfanyl)octane |
InChI |
InChI=1S/C16H34S4/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
Clave InChI |
VAKWIIMMZSTGAI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSSSSCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)








![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)


![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
